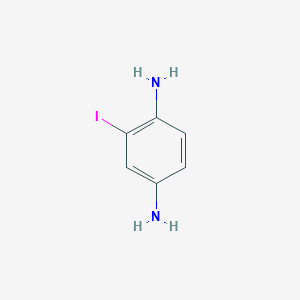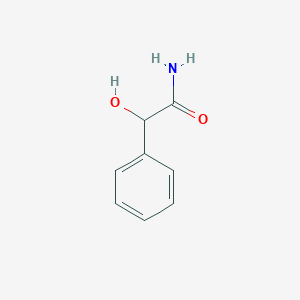
Mandelamide
Übersicht
Beschreibung
Mandelamide is an enzyme that catalyzes the chemical reaction . It belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides . It is also known as Pseudomonas this compound hydrolase .
Synthesis Analysis
The synthesis of this compound involves a catalytically promiscuous nitrilase (CP-NLase) with unnatural hydration activity . This CP-NLase is regarded as a promising alternative for use in benzylic amide production compared to the classic nitrile hydratase pathway . A nitrilase from Phytophthora cactorum exhibited the highest promiscuous activity ever reported, producing significant amounts as high as 89.7% this compound .
Molecular Structure Analysis
This compound has a molecular formula of C8H9NO2 and an average mass of 151.163 Da . It is also known by its IUPAC name, 2-Hydroxy-2-phenylacetamide .
Chemical Reactions Analysis
This compound amidase is an enzyme that catalyzes the chemical reaction of ®-mandelamide and H2O to ®-mandelate and NH3 . This enzyme belongs to the family of hydrolases, those acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 345.5±35.0 °C at 760 mmHg, and a flash point of 162.7±25.9 °C . It also has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 121.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity in Agriculture :
- Mandelamide derivatives show significant efficacy against plant diseases like tomato and potato late blight, and grape downy mildew, as demonstrated in studies by Lamberth et al. (2006, 2007). These studies outline the synthesis of novel mandelamides and their effectiveness in plant disease control (Lamberth et al., 2006) (Lamberth et al., 2007).
Enzymatic and Biochemical Studies :
- This compound hydrolase, an enzyme involved in the mandelate pathway of Pseudomonas putida, catalyzes the hydrolysis of this compound. This enzyme, studied by Gopalakrishna et al. (2004), belongs to the amidase signature family and has unique properties like hydrolyzing both esters and amides with little steric bulk (Gopalakrishna et al., 2004).
Catalysis and Organic Synthesis :
- This compound has been used as a catalyst in various organic synthesis processes. For instance, Blay et al. (2006) have demonstrated its use in catalyzing the addition of dimethylzinc to α-ketoesters with good yields and enantioselectivities (Blay et al., 2006).
Molecular Studies in Enzyme Evolution :
- The substrate specificity of this compound hydrolase was explored by Wang et al. (2009) through directed evolution. Their study highlights the potential to modify the enzyme's active site to alter substrate specificity (Wang et al., 2009).
Effects in Chemical Reactions and Compounds :
- The study by Ritter et al. (2014) on the oligomerization of a chiral this compound derivative in the presence of β-cyclodextrin provides insights into the enantioselectivity and influence of cyclodextrin in enzymatic catalysis (Ritter et al., 2014).
- Chiang et al. (2003) investigated the keto-enol system of this compound in aqueous solution, contributing to the understanding of its chemical behavior (Chiang et al., 2003).
Pesticidal Applications :
- This compound-based compounds like mandipropamid have been explored for their fungicidal activity, as reported by Zhao Weiguang (2012). This study highlights the design and synthesis of new compounds for potential agricultural use (Zhao Weiguang, 2012).
NMR Conformational Studies :
- Gonçalves et al. (2008) conducted NMR conformational studies on phenylglyoxamides and mandelamides, revealing significant insights into their anisotropic effects and hydrogen bonding (Gonçalves et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxy-2-phenylacetamide is Mycobacterium tuberculosis strain H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease that primarily affects the lungs .
Mode of Action
2-Hydroxy-2-phenylacetamide interacts with its target by inhibiting the enzyme MtInhA . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis . By inhibiting MtInhA, 2-Hydroxy-2-phenylacetamide disrupts the bacterium’s ability to synthesize mycolic acids, which are essential components of the bacterial cell wall .
Biochemical Pathways
The biochemical pathway affected by 2-Hydroxy-2-phenylacetamide is the mycolic acid synthesis pathway . By inhibiting MtInhA, the compound prevents the production of mycolic acids, leading to a weakened cell wall and ultimately, the death of the bacterium .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of 2-Hydroxy-2-phenylacetamide’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of mycolic acids, the compound weakens the bacterium’s cell wall, leading to cell death .
Action Environment
The action of 2-Hydroxy-2-phenylacetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and alter its action .
Eigenschaften
IUPAC Name |
2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPZHKLEZXLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318287 | |
| Record name | Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4410-31-5 | |
| Record name | Mandelamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4410-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mandelamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mandelamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mandelamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANDELAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M132OPVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of mandelamide?
A1: this compound has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly use 1H NMR and 13C NMR spectroscopy to characterize this compound and its derivatives. [, ] These techniques provide information about the compound's structure, conformation, and electronic environment.
Q3: Are there any notable anisotropic effects observed in this compound?
A3: Yes, phenylglyoxamides and their corresponding mandelamides exhibit interesting anisotropic effects observable through 1H and 13C NMR spectroscopy. These effects are influenced by the solvent and correlate well with theoretical calculations using DFT-GIAO methods. []
Q4: How does this compound behave in different solvents?
A4: this compound's anisotropic effects, influenced by intramolecular hydrogen bonding, vary depending on the solvent used. Studies have examined its behavior in CDCl3, CD3OD, and DMSO-d6. []
Q5: What catalytic applications does this compound have?
A5: this compound derivatives, particularly those with deprotonated alcohol and carboxyamido groups, have shown promise as catalysts in asymmetric synthesis. For instance, they can catalyze the enantioselective addition of dimethylzinc to α-ketoesters, yielding α-methyl-α-hydroxy esters with good enantiomeric excess (ee). [, ]
Q6: How effective are this compound-based catalysts in alkyne addition reactions?
A6: this compound ligands, particularly those derived from (S)-mandelic acid and (S)-phenylethanamine, effectively catalyze the addition of various alkynylzinc reagents (aryl-, alkyl-, and silyl-) to aromatic and heteroaromatic aldehydes. This reaction proceeds with good yields and high enantioselectivities, making it a valuable tool in asymmetric synthesis. []
Q7: Are there specific advantages to using this compound catalysts in these reactions?
A7: Yes, this compound catalysts offer several advantages. They are easily prepared, often in a single step, and both enantiomers are readily available. Additionally, unlike some other methods, using a this compound catalyst for alkyne addition to heteroaromatic aldehydes does not necessitate the addition of Ti(OiPr)4. []
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry plays a significant role in understanding this compound's properties and behavior. Researchers have utilized techniques like PM3 and DFT calculations to perform conformational analysis, revealing the influence of intramolecular hydrogen bonding on the molecule's preferred shapes. []
Q9: How do structural modifications of this compound affect its catalytic activity?
A9: Studies show that modifying the electronic properties of the coordinating groups in this compound derivatives significantly impacts their catalytic activity. For example, fine-tuning the electron-donating capabilities of these groups can lead to enhanced enantioselectivity in the asymmetric addition of organometallic reagents to ketoesters. []
Q10: How is this compound typically formulated to enhance its stability or delivery?
A10: While specific formulation strategies for this compound are not extensively covered in the provided research, it's important to note that these strategies often involve using excipients and techniques to improve solubility, stability, and bioavailability. These can include techniques like encapsulation, complexation, or the use of specific solvents and co-solvents.
Q11: What is this compound hydrolase (MAH)?
A11: this compound hydrolase (MAH) is an enzyme found in the mandelate pathway of Pseudomonas putida. This enzyme catalyzes the hydrolysis of this compound to mandelic acid and ammonia. []
Q12: What is significant about the structure of MAH?
A12: MAH belongs to the amidase signature family and utilizes a unique Ser-cis-Ser-Lys catalytic triad for its enzymatic activity. [, ] This triad is unusual compared to the more common Ser-His-Asp catalytic triad found in many other hydrolases.
Q13: How does MAH compare to other members of the amidase signature family?
A13: While sharing the Ser-cis-Ser-Lys catalytic triad, MAH exhibits distinct substrate specificity compared to other family members like fatty acid amide hydrolase. It demonstrates a strong preference for substrates with minimal steric bulk, limiting its ability to hydrolyze larger esters or amides. []
Q14: How do mutations affect the activity of MAH?
A14: Mutating any residue within the catalytic triad of MAH leads to a significant loss of activity. While S180A shows a substantial decrease in catalytic efficiency, mutations in S204A and K100A result in complete inactivation of the enzyme. []
Q15: Is MAH enantioselective?
A15: MAH shows minimal enantiospecificity, meaning it hydrolyzes both enantiomers of this compound at comparable rates. []
Q16: What is the preferred substrate for MAH?
A16: Phenylacetamide emerges as the most effectively hydrolyzed substrate by MAH. Altering the phenyl group or chain length drastically reduces the enzyme's catalytic efficiency, highlighting its specific substrate preference. []
Q17: Are there any known pesticidal applications of this compound derivatives?
A18: Yes, research highlights the potential of this compound derivatives as pesticides, particularly against oomycete pathogens. Mandipropamid, a commercially available fungicide, belongs to this class and effectively controls diseases like tomato and potato late blight (Phytophthora infestans) and grape downy mildew (Plasmopara viticola). [, , ]
Q18: What is the mechanism of action of this compound pesticides?
A19: Research suggests that this compound pesticides like SX 623509 disrupt lipid metabolism in oomycetes. Specifically, they appear to inhibit cholinephosphotransferase, an enzyme crucial for phosphatidylcholine synthesis. This disruption affects lipid synthesis and ultimately leads to the inhibition of pathogen growth. []
Q19: Are there other potential targets for this compound pesticides?
A20: While cholinephosphotransferase is a identified target, further research is needed to fully elucidate the mechanism of action of this compound pesticides. Exploring additional targets within the lipid metabolism pathway could lead to the development of more potent and specific antifungal agents. []
Q20: Does this compound have any pharmaceutical applications?
A21: While not directly a pharmaceutical itself, this compound serves as a valuable building block in synthesizing various pharmaceuticals. For example, it is a precursor in the synthesis of 5-hydroxy-1,5-diphenylhydantoin. []
Q21: What is the significance of optically active this compound derivatives in pharmaceuticals?
A22: Optically active this compound derivatives are particularly interesting for pharmaceutical applications due to their potential for enantioselective synthesis. By utilizing chiral starting materials or catalysts, researchers can synthesize specific enantiomers of pharmaceuticals, which often exhibit different pharmacological properties and therapeutic effects. []
Q22: What is known about the environmental impact and degradation of this compound and its derivatives?
A22: While the provided research primarily focuses on the synthesis, properties, and applications of this compound and its derivatives, understanding their environmental fate is crucial. Further research is needed to evaluate their persistence, bioaccumulation potential, and effects on non-target organisms to ensure their safe and sustainable use.
Q23: What other potential applications do this compound and its derivatives hold?
A24: this compound and its derivatives have diverse applications beyond those mentioned above. They can be used in synthesizing benzoins [], as ligands in asymmetric catalysis [, , ], and as building blocks for more complex molecules with potential biological activity. Further exploration of their chemistry and biological properties is likely to unveil even more applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


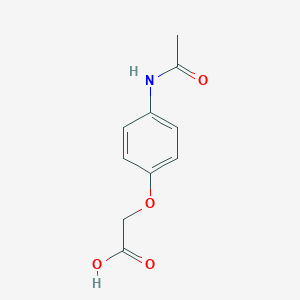
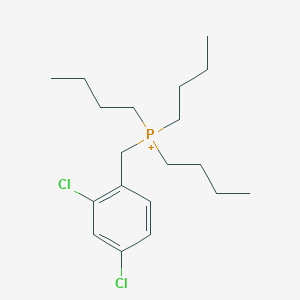
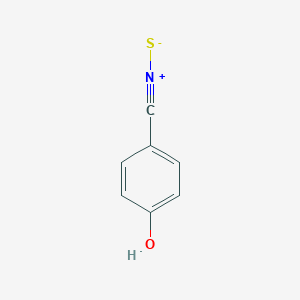
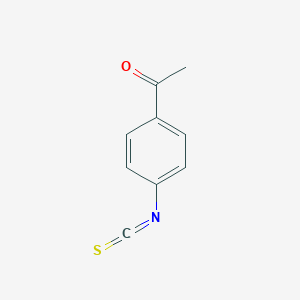
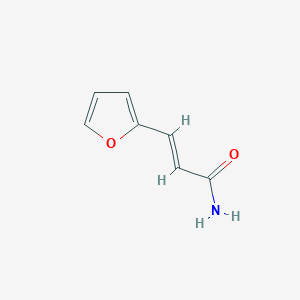
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
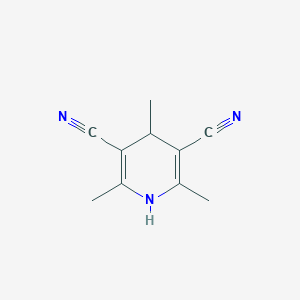
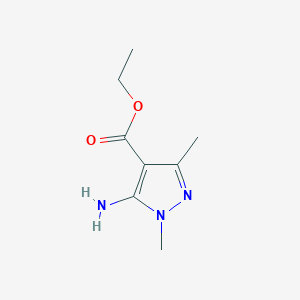
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)

